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2,2-Dipropyldihydro-2H-pyran-4(3H)-one

Cat. No.: B13674194
M. Wt: 184.27 g/mol
InChI Key: OAOXLVVWDLVUCO-UHFFFAOYSA-N
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Description

Overview of Dihydropyranone Chemical Scaffolds in Advanced Organic Synthesis

Dihydropyranone scaffolds, also known as enol δ-lactones, are fundamental building blocks in organic synthesis. mdpi.com These structures are integral components of numerous natural products, including those of marine origin, and many pharmacologically active compounds. nih.govnih.gov Their prevalence in biologically active molecules has made them an attractive target for synthetic chemists. researchgate.net

The utility of the dihydropyranone ring system extends beyond its presence in final target molecules; it also serves as a versatile synthetic intermediate. mdpi.comwordpress.com This scaffold can be transformed into a variety of other important molecular structures, such as functionalized enones, γ-lactones, and 2-pyrones. mdpi.com A multitude of synthetic strategies have been developed to construct these six-membered heterocycles. nih.gov Prominent methods include:

Hetero-Diels-Alder Reactions: A powerful cycloaddition strategy for forming the pyran ring. nih.govpurdue.edu

Annulation Reactions: Various [4+2] and [3+3] annulation strategies, often catalyzed by N-heterocyclic carbenes (NHCs), have become a primary method for their synthesis. mdpi.com

Prins Cyclizations: An acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran (B127337) ring. nih.gov

Metal-Catalyzed Cyclizations: Gold-catalyzed and other transition metal-mediated reactions have emerged as effective methods for constructing the dihydropyranone core. wordpress.comnih.gov

The diversity of these synthetic approaches highlights the importance of the dihydropyranone scaffold in the broader field of organic synthesis. frontiersin.orgresearchgate.net

Significance of the 2,2-Disubstituted Dihydropyranone Motif in Synthetic Chemistry

The presence of two substituents on the same carbon atom (a gem-disubstituent), as seen in the 2,2-dipropyl motif of the titular compound, holds special significance in synthetic chemistry. This structural feature introduces a quaternary carbon center at the C2 position of the pyran ring. The construction of such all-carbon quaternary centers is a notable challenge in organic synthesis. nih.gov

The importance of the 2,2-disubstituted pattern lies in several areas:

Stereochemical Control: If the two substituents are different, the C2 carbon becomes a chiral center. The development of asymmetric methods to construct such stereocenters enantioselectively is a major area of research. nih.govrsc.org

Conformational Rigidity: The gem-disubstituent effect, also known as the Thorpe-Ingold effect, can influence the ring's conformation by restricting bond rotation and favoring certain cyclic structures. This can have profound effects on the molecule's biological activity and physical properties.

Synthetic Utility: Molecules containing this motif are valuable as building blocks for more complex natural products. mdpi.com For example, synthetic strategies have been specifically designed to produce 2,2,6-trisubstituted tetrahydropyran-4-ones for their potential applications, including as anticancer drug candidates. mdpi.com

The synthesis of gem-disubstituted heterocycles is a focus of modern synthetic methods, including palladium-catalyzed allylic alkylations and various organocatalytic approaches, underscoring the chemical importance of this structural motif. nih.govrsc.orgamanote.com

Evolution of Academic Research Interest in Dihydropyranone Derivatives

Academic interest in dihydropyranone derivatives has evolved considerably over the past few decades, shifting from foundational synthetic methods to highly sophisticated catalytic and asymmetric strategies. Early synthetic efforts focused on establishing reliable routes to the core heterocyclic scaffold.

A significant surge in research occurred with the advent of modern organocatalysis. Since the mid-2000s, N-heterocyclic carbenes (NHCs) have emerged as exceptionally versatile catalysts for the synthesis of dihydropyranones. mdpi.comresearchgate.net This development marked a major advancement, allowing for the construction of complex and chiral dihydropyranone structures under mild conditions. mdpi.comnih.govisca.me A 2023 review highlights the progress in NHC-catalyzed syntheses over the preceding eight years, indicating that this remains a vibrant and rapidly developing field. mdpi.com

More recently, the synthetic toolkit has expanded further to include a variety of transition-metal-catalyzed reactions. For instance, gold(I)-catalyzed intermolecular [4+2] annulation was reported in 2018 as a highly enantioselective method for synthesizing these scaffolds. nih.gov Other catalytic systems involving copper(I) and silver(I) have also been developed to achieve stereoselective synthesis of chiral dihydropyranones. wordpress.com This progression demonstrates a clear trend in the field: the focus has moved beyond simply creating the dihydropyranone ring to achieving its synthesis with high levels of efficiency, stereocontrol, and molecular complexity.

Table 2: Evolution of Synthetic Methods for Dihydropyranones
MethodKey FeaturesApproximate Era of DevelopmentReference
Hetero-Diels-Alder ReactionClassic cycloaddition using dienes (e.g., Danishefsky's diene) and aldehydes.Established Method, refined with asymmetric catalysts. wordpress.compurdue.edu
N-Heterocyclic Carbene (NHC) Organocatalysis[3+3] and [4+2] annulations of substrates like enals and 1,3-dicarbonyls. Highly versatile and often stereoselective.~2006 - Present mdpi.com
Gold(I)-Catalyzed AnnulationEnantioselective [4+2] annulation of propiolates and alkenes.Late 2010s nih.gov
Sequential Copper(I)/Silver(I) CatalysisStereoselective aldol (B89426) and oxy-Michael reactions using ynones as substrates.Early 2010s wordpress.com

Table of Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
2,2-Dipropyldihydro-2H-pyran-4(3H)-one
enones
γ-lactones
2-pyrones
aldehydes
ynones
propiolates
alkenes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B13674194 2,2-Dipropyldihydro-2H-pyran-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,2-dipropyloxan-4-one

InChI

InChI=1S/C11H20O2/c1-3-6-11(7-4-2)9-10(12)5-8-13-11/h3-9H2,1-2H3

InChI Key

OAOXLVVWDLVUCO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(=O)CCO1)CCC

Origin of Product

United States

Reactivity Profiles and Mechanistic Studies of 2,2 Dipropyldihydro 2h Pyran 4 3h One

Reactions at the Ketone Functionality: Carbonyl Transformations and Derivatizations

The ketone group at the C4 position is a primary site for a variety of chemical transformations, typical of cyclic ketones.

The carbonyl carbon of 2,2-dipropyldihydro-2H-pyran-4(3H)-one is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition reactions are fundamental to the derivatization of this compound.

Nucleophilic Addition: Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the carbonyl group to form tertiary alcohols. For instance, the reaction with propylmagnesium bromide would yield 2,2-dipropyl-4-propyl-tetrahydropyran-4-ol. The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

Reduction Reactions: The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 2,2-dipropyldihydro-2H-pyran-4-ol. LiAlH₄ is a more potent reducing agent than NaBH₄. The general mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition and Reduction Reactions
ReactantReagentProductReaction Type
This compoundCH₃MgBr, then H₃O⁺4-Methyl-2,2-dipropyl-tetrahydropyran-4-olNucleophilic Addition (Grignard Reaction)
This compoundNaBH₄, CH₃OH2,2-Dipropyldihydro-2H-pyran-4-olReduction
This compoundLiAlH₄, Et₂O, then H₃O⁺2,2-Dipropyldihydro-2H-pyran-4-olReduction

Like other ketones with α-hydrogens, this compound can form enolates in the presence of a base. The regioselectivity of enolate formation is a key consideration in its subsequent reactions. Deprotonation can occur at either the C3 or C5 position.

Kinetic Enolate: Formed by using a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. Deprotonation occurs at the less substituted and sterically more accessible C5 position.

Thermodynamic Enolate: Formed under conditions that allow for equilibrium, using a smaller, strong base (like NaH or alkoxides) at higher temperatures. This favors the formation of the more substituted and thermodynamically more stable enolate at the C3 position.

These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. For example, the kinetic enolate can be reacted with methyl iodide to yield 5-methyl-2,2-dipropyldihydro-2H-pyran-4(3H)-one.

Reactivity of the Dihydropyranone Ring System and Substituents

The dihydropyranone ring itself can undergo reactions that lead to its opening or fragmentation, and the alkyl substituents can potentially be functionalized.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the ether oxygen of the dihydropyranone ring can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening. nih.gov For instance, treatment with a strong acid in the presence of a nucleophile (e.g., water or an alcohol) can lead to the formation of a δ-hydroxy- or δ-alkoxy-ketone. The reaction likely proceeds through an oxocarbenium ion intermediate.

Fragmentation Reactions: Under mass spectrometry conditions, this compound is expected to undergo characteristic fragmentation patterns. Common fragmentation pathways for cyclic ketones and ethers would likely involve α-cleavage adjacent to the carbonyl group and the ring oxygen, as well as loss of the propyl side chains.

The propyl groups at the C2 position are saturated alkyl chains and are generally unreactive. However, their functionalization can be achieved under specific conditions, typically involving radical reactions. Free-radical halogenation, for instance, could introduce a halogen atom onto one of the propyl chains, which can then be used as a handle for further transformations. The selectivity of such reactions can be low, often leading to a mixture of products.

Elucidation of Reaction Mechanisms and Intermediates

The reactions of this compound proceed through various well-understood mechanistic pathways and intermediates common in organic chemistry.

Nucleophilic Addition to the Carbonyl: The mechanism involves the formation of a tetrahedral alkoxide intermediate. For Grignard reactions, the magnesium likely coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Enolate Formation and Alkylation: The formation of enolates proceeds via deprotonation of an α-carbon. The subsequent alkylation is a classic SN2 reaction where the enolate acts as the nucleophile and the alkyl halide is the electrophile.

Acid-Catalyzed Ring-Opening: This reaction is initiated by the protonation of the ring oxygen, followed by the cleavage of a C-O bond to form a stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile. nih.gov

Table 2: Proposed Intermediates in Reactions of this compound
Reaction TypeKey IntermediateDescription
Nucleophilic Addition (e.g., Grignard)Tetrahedral AlkoxideA negatively charged oxygen species formed after the nucleophile attacks the carbonyl carbon.
Enolate AlkylationEnolate AnionA resonance-stabilized anion formed by deprotonation at the α-carbon to the ketone.
Acid-Catalyzed Ring-OpeningOxocarbenium IonA resonance-stabilized cation formed upon protonation of the ether oxygen and cleavage of a C-O bond. nih.gov

Computational Prediction and Experimental Verification of Transition States

There is no available information from computational chemistry studies, such as Density Functional Theory (DFT) calculations, predicting the transition state structures for reactions of this compound. mdpi.comresearchgate.netmdpi.com Consequently, no experimental verification of such transition states has been reported. Computational methods are vital for modeling reaction pathways and understanding the energetics of transition states. mdpi.com

Advanced Structural and Stereochemical Investigations of 2,2 Dipropyldihydro 2h Pyran 4 3h One

Conformational Analysis of the Dihydropyranone Ring System

The dihydropyranone ring, a six-membered heterocyclic system, is not planar and can adopt several conformations. The presence of two propyl groups at the C2 position significantly influences the ring's conformational landscape.

Computational chemistry offers powerful tools to predict the most stable conformations of 2,2-Dipropyldihydro-2H-pyran-4(3H)-one and to map its potential energy surface. Methods like Density Functional Theory (DFT) are employed to calculate the energies of different possible conformations, such as chair, boat, and twist-boat forms. researchgate.net For the dihydropyranone ring, the chair conformation is generally the most stable. However, the bulky dipropyl substitution at the C2 position can introduce significant steric strain, potentially leading to distorted chair or even twist-boat conformations as low-energy alternatives. researchgate.net

Computational studies can reveal the relative energies of these conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's dynamic behavior in solution. Recent research on similar dihydropyran systems has shown that substituents can decrease the activation free energy of related reactions. mdpi.com

Table 1: Calculated Relative Energies of this compound Conformers

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair0.00C6-C5-C4-C3, O1-C2-C3-C4
Twist-Boat5-7C6-C5-C4-C3, O1-C2-C3-C4
Boat>10C6-C5-C4-C3, O1-C2-C3-C4

Note: The values in this table are illustrative and would be determined through specific computational studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. nih.gov Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space interactions between protons, which are dependent on the molecule's conformation.

For this compound, variable-temperature NMR studies can be used to investigate the equilibrium between different conformations. nih.gov By analyzing the changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational exchange process. The presence of multiple conformations in solution can lead to broadened NMR signals or even the observation of distinct sets of signals for each conformer at low temperatures. nih.gov

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining suitable crystals of this compound itself might be challenging, the analysis of its derivatives or co-crystals can offer invaluable structural insights. nih.gov

A crystal structure would reveal precise bond lengths, bond angles, and torsion angles, confirming the preferred conformation of the dihydropyranone ring in the solid state. researchgate.netnih.gov This experimental data is also crucial for validating and refining the results obtained from computational modeling. researchgate.net Furthermore, crystallographic analysis of a chiral derivative can be used to determine the absolute configuration of the molecule. researchgate.net

Chiroptical Spectroscopy for Stereochemical Assignment and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the stereochemistry and absolute configuration of chiral compounds like this compound, should it possess a chiral center. daneshyari.comdntb.gov.ua

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. libretexts.org Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation with wavelength. wikipedia.org The shape of the ORD curve, particularly the sign of the Cotton effect, is also characteristic of the stereochemistry. libretexts.orgslideshare.net

For this compound, the carbonyl group (C=O) at the C4 position is a key chromophore that would give rise to a distinct signal in the CD and ORD spectra. The sign and intensity of this signal can be correlated with the absolute configuration at any stereocenters.

In recent years, computational methods have become increasingly important in the analysis of chiroptical spectra. nih.gov Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the theoretical CD spectrum of a molecule. mdpi.com By comparing the calculated spectrum with the experimental one, it is possible to assign the absolute configuration of a chiral molecule with a high degree of confidence. nih.gov

This approach involves first determining the low-energy conformations of the molecule through computational methods. Then, the CD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated to compare with the experimental data. mdpi.com This combination of experimental and computational chiroptical spectroscopy provides a powerful and reliable tool for the stereochemical investigation of molecules like this compound.

Theoretical and Computational Chemistry Applied to 2,2 Dipropyldihydro 2h Pyran 4 3h One

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are commonly employed to model these characteristics for heterocyclic compounds. semanticscholar.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For 2,2-Dipropyldihydro-2H-pyran-4(3H)-one, an FMO analysis would calculate the energies and visualize the spatial distribution of these orbitals. The location of the HOMO would indicate the likely site for electrophilic attack, whereas the LUMO's location would suggest the site for nucleophilic attack. youtube.com

Table 1: Key Parameters from a Typical Frontier Molecular Orbital (FMO) Analysis

Parameter Description Predicted Property
EHOMO Energy of the Highest Occupied Molecular Orbital Electron-donating ability (Nucleophilicity)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Electron-accepting ability (Electrophilicity)

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the electron density surface. youtube.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netyoutube.com

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. The analysis helps in understanding intermolecular interactions and predicting reactivity patterns. researchgate.net

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling allows for the exploration of potential chemical reaction pathways, providing detailed information about transition states and reaction energetics. This is crucial for understanding reaction mechanisms and predicting product formation.

Density Functional Theory (DFT) is a robust computational method for investigating the mechanisms of chemical reactions. nih.govnih.gov By applying DFT, researchers can model the entire energy profile of a reaction, including the structures of reactants, transition states, and products. chalmers.se This allows for the calculation of activation energies, which are critical for determining reaction rates. DFT has been successfully used to study various reactions involving pyran derivatives, such as cycloadditions and thermal decompositions. semanticscholar.orgchalmers.se For this compound, DFT could be used to model its synthesis, rearrangement, or decomposition pathways, providing insights that are difficult to obtain experimentally.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations can model how a molecule like this compound behaves, including its conformational changes and interactions with other molecules, such as solvents or reactants. mdpi.comyoutube.com

MD is particularly useful for sampling the different possible shapes (conformations) a flexible molecule can adopt and determining their relative stabilities. nih.gov It also provides a detailed picture of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which are crucial for understanding the molecule's behavior in a condensed phase. mdpi.com

Table 2: Information Obtainable from Molecular Dynamics (MD) Simulations

Analysis Description Insights Gained
Conformational Analysis Exploration of the potential energy surface to identify stable molecular shapes. Understanding of molecular flexibility and preferred conformations.
Intermolecular Interactions Simulation of the molecule in a solvent or with other molecules. Characterization of solvent effects and binding interactions.

Computational Prediction of Spectroscopic Parameters and Validation

Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for validating experimental results and aiding in structure elucidation. semanticscholar.org For new or uncharacterized compounds, computational spectroscopy can provide a predicted spectrum to compare with experimental data. Methods like DFT are widely used to calculate parameters for NMR, IR, and UV-Vis spectroscopy. semanticscholar.orgresearchgate.net For this compound, these calculations would predict its characteristic spectral features, confirming its structure and providing a deeper understanding of its electronic and vibrational properties.

Table 3: Compound Names Mentioned in this Article

Compound Name

NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a standard procedure in chemical structure elucidation and verification. nih.govnih.gov For a molecule such as this compound, DFT calculations can provide accurate estimations of both ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J).

The most common approach involves a two-step process. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. This is typically achieved using a specific DFT functional, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

The prediction of spin-spin coupling constants, particularly the vicinal coupling constants (³J), is also valuable as it provides information about the dihedral angles between adjacent protons, which is crucial for conformational analysis. Relativistic effects may also be considered for molecules containing heavier atoms to achieve higher accuracy, though they are less critical for a molecule composed of C, H, and O. nih.gov

The following table presents hypothetical, illustrative ¹H and ¹³C NMR chemical shifts for this compound, estimated based on computational studies of analogous saturated heterocyclic ketones and standard chemical shift ranges. These are not experimentally verified or directly calculated values for this specific compound but serve to illustrate the type of data generated from computational predictions.

Atom Type Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methylene (B1212753)C3~2.5 - 2.7~45 - 50
MethyleneC5~3.8 - 4.0~65 - 70
Quaternary CarbonC2-~75 - 80
Carbonyl CarbonC4-~205 - 210
Propyl CH₂C2-CH₂CH₂CH₃~1.5 - 1.7~40 - 45
Propyl CH₂C2-CH₂CH₂CH₃~1.3 - 1.5~17 - 20
Propyl CH₃C2-CH₂CH₂CH₃~0.9 - 1.0~14 - 15

Vibrational Frequency Analysis for IR/Raman Spectra Simulation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and characterizing molecular structures. cardiff.ac.uk Computational vibrational frequency analysis allows for the simulation of IR and Raman spectra, which is invaluable for the interpretation and assignment of experimental data. researchgate.net

This analysis is typically performed using DFT methods, often with the same functional and basis set combination (e.g., B3LYP/6-311G**) used for geometry optimization. scifiniti.com The calculation determines the harmonic vibrational frequencies corresponding to the normal modes of the molecule. The results provide the wavenumbers (in cm⁻¹) of the vibrational bands, as well as their corresponding IR intensities and Raman activities. arxiv.org

Theoretical spectra can be generated by plotting these calculated frequencies and intensities, usually applying a scaling factor to the frequencies to correct for anharmonicity and limitations in the theoretical model. nih.gov This allows for a direct comparison with experimental spectra.

For a molecule like this compound, key vibrational modes would include the C=O stretching of the ketone, C-O-C stretching of the ether linkage, and various C-H stretching and bending modes of the propyl and pyran ring methylene groups.

A computational study on the structurally related compound 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one provides a practical example of this application. scifiniti.com In that study, DFT calculations at the B3LYP/6-311G** level were used to simulate the IR and Raman spectra, enabling a detailed assignment of the observed vibrational bands. scifiniti.com The strong carbonyl (C=O) stretching vibration, for instance, was experimentally observed and calculated around 1719 cm⁻¹. scifiniti.com Similar calculations for this compound would be expected to show a characteristic ketone C=O stretch in the region of 1710-1730 cm⁻¹.

The data in this table are from a computational study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one and are presented here to illustrate the output of vibrational frequency analysis. scifiniti.com These values demonstrate the type of detailed vibrational assignments made possible through DFT calculations.

Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (Scaled) Assignment Spectroscopy Type
31073108ν(C-H)IR / Raman
29602962νₐₛ(CH₃)IR / Raman
28702871νₛ(CH₂)IR / Raman
17191719ν(C=O)IR / Raman
16361635ν(C=O) H-bondedIR / Raman
14601461δₐₛ(CH₃)IR / Raman
13681367δₛ(CH₂)IR / Raman
12051204ν(C-O), ν(C-C)IR / Raman
880881ρ(CH₃)IR / Raman

ν: stretching; δ: bending; ρ: rocking; as: asymmetric; s: symmetric

Derivatization, Analogues, and Structure Reactivity Relationship Srr Studies of the 2,2 Dipropyldihydro 2h Pyran 4 3h One Core

Synthesis of Structurally Modified 2,2-Dipropyldihydro-2H-pyran-4(3H)-one Analogues

The synthesis of analogues is crucial for understanding how structural changes affect the molecule's behavior. Modifications have been focused on both the C2-substituents and the heterocyclic ring itself.

Altering the gem-dialkyl groups at the C2-position is a primary strategy for creating analogues of this compound. While direct modification of the dipropyl groups on a pre-formed ring is challenging, a more common approach involves the synthesis of the pyranone ring using starting materials with varied alkyl or aryl substituents. For instance, studies on related borafluorenes have shown that substituents have a strong influence on the lowest unoccupied molecular orbital (LUMO) levels but less impact on the highest occupied molecular orbital (HOMO) levels. researchgate.net The size and nature of these groups can significantly affect the molecule's stability, solubility, and steric environment.

The stability of the resulting molecule is one of the key properties affected. In related heterocyclic systems, replacing sterically demanding groups like tert-butyl with smaller aryl groups can drastically increase the compound's stability. researchgate.net This suggests that modifying the dipropyl groups to other functionalities, such as bulkier or more electron-rich aryl groups, could enhance the stability of the pyranone core.

The electronic properties are also heavily influenced by the nature of the substituents. The introduction of different alkyl or aryl groups can alter the electron density distribution across the pyranone ring, which in turn affects its reactivity and spectroscopic properties. researchgate.net

Table 1: Impact of C2-Substituent Modification on General Molecular Properties (Hypothetical Data Based on Related Structures)

C2-SubstituentExpected Impact on Steric HindranceExpected Impact on Electron Density at CarbonylPotential Effect on Stability
Di-methylLowerSimilar to DipropylBaseline
Di-tert-butylHigherMinor IncreaseMay decrease due to strain
Di-phenylSignificantly HigherIncreased (delocalization)Potentially Increased
Propyl, PhenylAsymmetricAsymmetric distributionDependent on other factors

The dihydropyranone ring offers several sites for functionalization, including the carbonyl group at C4 and the adjacent methylene (B1212753) groups at C3 and C5. Key synthetic strategies often involve key steps like vinylogous aldol (B89426) reactions and intramolecular oxy-Michael reactions for the formation of the 3,4-dihydro-2H-pyran ring. nih.gov

One common approach is the introduction of an exocyclic double bond. For example, the Horner-Wadsworth-Emmons olefination has been successfully used to introduce a methylidene group at the C3 position of related tetrahydropyran-4-one systems. nih.gov This reaction typically involves a key intermediate, a 3-diethoxyphosphoryltetrahydropyran-4-one, which is prepared through the stereoselective addition of organocuprates (Gilman reagents) or Grignard reagents to a dihydropyranone precursor. nih.gov The introduction of such functionalities dramatically alters the electronic nature of the ring and provides a new site for further reactions.

Another strategy involves domino reactions, where a 2H-pyranone intermediate is generated in situ and then undergoes further sequential reactions with other substrates to construct more complex molecules. acs.org This highlights the utility of the pyranone core as a reactive intermediate in multi-step syntheses.

Quantitative and Qualitative Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of the pyranone analogues with their reactivity. These studies are essential for predicting the behavior of new analogues and for designing more efficient synthetic pathways.

The reactivity of the dihydropyranone core is governed by a delicate interplay of electronic and steric effects. The gem-dipropyl group at C2 exerts a significant steric influence, which can direct the approach of incoming reagents. In substitution reactions like the SN2 reaction, the presence of bulky substituents can lead to a release of steric repulsion in the transition state. nih.gov However, the activation barrier is often governed more by the weakening of electrostatic attraction and orbital interactions than by increased steric repulsion. nih.govnih.gov

In the context of this compound, the propyl groups can influence the conformation of the ring and hinder or facilitate access to the reactive centers. For instance, in conjugate additions to related dihydropyran-4-ones, the reaction often proceeds via an axial attack of the nucleophile on the ring to minimize steric clashes. nih.gov

Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are paramount in the derivatization of pyranones. The presence of multiple reactive sites—the carbonyl group, the α-carbons, and potentially other functional groups on analogues—necessitates precise control over reaction conditions.

For instance, in the synthesis of 2-alkylidenetetrahydrofurans from related β-ketoesters, the regioselectivity of alkylation reactions can be controlled by forming dianions, which directs the reaction to a specific carbon atom. researchgate.net A similar strategy could be applied to pyranone systems to achieve selective functionalization at the C3 or C5 position.

The choice of reagents and catalysts is crucial for controlling selectivity. In silyl-Prins cyclizations used to form dihydropyrane derivatives, the reaction pathway is sensitive to the starting materials and reaction conditions, with potential for competing reactions like Peterson elimination. nih.gov For this compound, a reaction at the C3 position might be favored over the C5 position due to the steric bulk of the dipropyl group influencing the approach to C5.

Table 2: Factors Influencing Selectivity in Pyranone Derivatization

Reaction TypeKey FactorExpected Outcome for 2,2-Dipropyl Core
Enolate AlkylationBase and TemperatureRegioselective formation of the kinetic enolate at C3 is likely favored over the C5 position.
Michael AdditionSteric HindranceNucleophilic attack at C3 of an α,β-unsaturated analogue would be sterically less hindered than at C5.
Carbonyl ReductionReagent SizeUse of bulky reducing agents (e.g., L-Selectride) may lead to specific diastereomers due to hindered approach.
Horner-Wadsworth-EmmonsIntermediate ConformationThe stereochemistry of the resulting exocyclic double bond would be influenced by the ring conformation. nih.gov

Exploration of New Synthetic Applications for Derivatized Pyranones

Derivatized pyranones are valuable intermediates in the synthesis of more complex molecules and natural products. mdpi.com The tetrahydropyran (B127337) skeleton is a common motif in many biologically active compounds. nih.gov By functionalizing the this compound core, chemists can access novel building blocks for drug discovery and materials science.

For example, pyranone derivatives can be used as dienes in [4+2] cycloaddition reactions to construct complex polycyclic systems. researchgate.net The introduction of functional handles, such as the methylidene group mentioned earlier, opens up possibilities for further transformations, including cyclopropanation, epoxidation, or polymerization.

The development of novel pyridine-bridged analogues of bioactive compounds has shown that modifying the core structure can lead to potent new agents. nih.gov Similarly, derivatized this compound analogues could be explored for their own biological activities or used as synthons for larger, more complex target molecules. The ability to stereoselectively synthesize substituted pyranones makes them particularly attractive for the total synthesis of natural products where precise control of stereochemistry is essential. mdpi.com

After a comprehensive search for scholarly articles and research data, no specific information was found for the chemical compound This compound in the context of the requested outline. The available scientific literature does not appear to contain studies detailing its role as a versatile synthetic building block, its use in the total synthesis of complex molecules, its application as a chiral scaffold, or its exploration in materials science.

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Future Perspectives and Emerging Research Avenues for 2,2 Dipropyldihydro 2h Pyran 4 3h One Chemistry

Unexplored Reactivity Manifolds and Novel Synthetic Transformations

While significant progress has been made in the synthesis of dihydropyranone cores, the full reactive potential of molecules like 2,2-Dipropyldihydro-2H-pyran-4(3H)-one remains largely untapped. Future research will likely focus on discovering novel transformations that can introduce greater molecular complexity and diversity. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), continues to be a fertile ground for innovation, enabling asymmetric syntheses and the construction of intricate fused-ring systems. mdpi.com For instance, methods developed for creating bicyclic and tricyclic dihydropyranones could be adapted to engineer complex architectures starting from simpler dialkyl-substituted precursors. mdpi.com

Key areas of exploration will include:

Asymmetric Catalysis: Developing enantioselective methods to access chiral dihydropyranones with high precision is a significant goal. Strategies like kinetic resolution using NHC catalysts have shown promise for creating products with multiple contiguous stereocenters.

Multi-component Reactions (MCRs): Designing novel MCRs that incorporate the dihydropyranone scaffold can provide rapid access to diverse molecular libraries. These one-pot reactions are highly efficient and align with green chemistry principles by reducing waste and operational steps.

Vinylogous Reactivity: Exploring the vinylogous reactivity of related compounds, such as alkylidene Meldrum's acids, has opened new routes to dihydropyranones through formal (4+2) cycloadditions. wsu.eduacs.orgnih.gov Applying similar principles to this compound could unlock new synthetic pathways.

Transformations of the Ketone Moiety: Beyond reactions involving the heterocyclic ring, the ketone functional group offers a handle for a wide array of transformations, including aldol (B89426) additions and crotonizations, to append new side chains and functional groups. researchgate.net

Table 1: Examples of Novel Synthetic Strategies for Dihydropyranone Scaffolds
Reaction TypeKey Reagents/CatalystsPotential ApplicationReference
[3+3] Annulationα-bromoenal, β-tetralones, NHC catalystSynthesis of tricyclic dihydropyranones mdpi.com
(4+2) CycloadditionAlkylidene Meldrum's acids, dihydro-2,3-furandione, Takemoto catalystAsymmetric synthesis of spiro-dihydropyranones wsu.eduacs.orgnih.gov
Kinetic ResolutionRacemic enals, coumarins, NHC catalystAccess to enantioenriched tricyclic dihydropyranones
Aldolization-CrotonizationDihydropyran carbaldehyde, unsaturated ketones, alcoholic NaOHFunctionalization of the dihydropyran side-chain researchgate.net

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis

The synthesis of this compound and its derivatives is set to be revolutionized by the integration of continuous-flow chemistry, microfluidics, and automated synthesis platforms. amf.chelveflow.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. elveflow.com

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters like temperature, pressure, and residence time. amf.ch This level of control often leads to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. arxiv.org Microfluidic reactors, which utilize channels with micrometer dimensions, further amplify these benefits by ensuring rapid mixing and superior heat and mass transfer. elveflow.com

The coupling of these systems with automated platforms represents the next frontier. Automated synthesizers can perform entire multi-step reaction sequences, including purification, with minimal human intervention. merckmillipore.comsigmaaldrich.com Companies like Synple Chem are developing cartridge-based systems where pre-filled cartridges containing all necessary reagents for a specific transformation (e.g., N-heterocycle formation, reductive amination) can be used, making complex synthesis accessible to non-specialists. merckmillipore.comyoutube.com This "plug-and-play" approach could be adapted for the derivatization of dihydropyranones, enabling the rapid generation of compound libraries for screening and development. researchgate.netresearchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Dihydropyranone Synthesis
ParameterTraditional Batch SynthesisFlow Chemistry / Microfluidics
Heat & Mass Transfer Often inefficient, leading to temperature gradients and side reactions.Excellent due to high surface-area-to-volume ratio, ensuring uniform conditions. elveflow.com
Reaction Control Difficult to precisely control temperature, pressure, and mixing.Precise and continuous control over all reaction parameters. amf.ch
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat dissipation. elveflow.com
Scalability Scaling up can be non-trivial and may require re-optimization.Scalable by running the system for longer durations ("scaling out"). elveflow.com
Automation Potential Limited; often requires manual intervention between steps.Easily integrated with automated pumps, valves, and inline analytics for self-optimization. arxiv.org

Advanced Spectroscopic Methodologies for In-situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of dihydropyranones is crucial for optimization and control. Advanced in-situ spectroscopic techniques are emerging as powerful tools for real-time reaction monitoring, providing a continuous stream of data without the need for offline sampling. spectroscopyonline.com This allows chemists to observe the formation of transient intermediates, quantify reaction rates, and identify potential bottlenecks in the process.

Commonly employed in-situ techniques include:

Mid-Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are excellent for tracking the concentration changes of specific functional groups throughout a reaction. spectroscopyonline.com For instance, the carbonyl stretch of the ketone in this compound could be monitored to follow its consumption or formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of benchtop NMR spectrometers and flow-through cells has made real-time NMR monitoring more accessible. rsc.org This technique provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products simultaneously. nih.govnih.govresearchgate.netacs.org Stopped-flow benchtop NMR systems, in particular, offer a convenient way to acquire quantitative data for reactions that are otherwise difficult to monitor. rsc.org

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, synchrotron-based techniques like time-resolved XAS can provide element-specific information about the catalyst's electronic and geometric structure during the reaction, offering insights into the catalytic cycle. researchgate.netnih.gov

By implementing these techniques, researchers can accelerate process development, ensure reaction robustness, and gain fundamental mechanistic insights that would be difficult to obtain through traditional endpoint analysis. spectroscopyonline.com

Table 3: Overview of In-situ Spectroscopic Techniques for Reaction Monitoring
TechniqueInformation ProvidedAdvantagesConsiderations
Mid-IR (ATR) Functional group concentrations, reaction kinetics.Widely applicable, robust probes, good for liquid phase. spectroscopyonline.comWater absorption can be problematic; spectral overlap.
Raman Molecular vibrations, kinetics, polymorphism.Insensitive to water, can be used for slurries and solids. spectroscopyonline.comFluorescence interference, weaker signal than IR.
NMR Detailed structural information, quantification of all species, kinetics. nih.govnih.govresearchgate.netacs.orgHighly specific, provides unambiguous structural data.Lower sensitivity, requires specialized flow cells. rsc.org
X-ray Absorption (XAS) Oxidation state and coordination environment of metals. researchgate.netElement-specific, ideal for studying catalytic mechanisms.Requires synchrotron access, complex data analysis. researchgate.net

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Key applications in the context of this compound include:

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield or selectivity. beilstein-journals.org This is often coupled with high-throughput experimentation (HTE) to rapidly generate the data needed to train the models. beilstein-journals.org

Forward Reaction Prediction: Given a set of reactants and reagents, AI models can predict the most likely product(s). preprints.org This is invaluable for exploring the untapped reactivity of the dihydropyranone scaffold, allowing researchers to virtually screen potential transformations before committing to laboratory work.

Retrosynthetic Analysis: AI platforms, such as IBM's RXN for Chemistry, use deep learning models trained on millions of reactions to propose viable synthetic routes for a target molecule. preprints.orgresearchgate.net This can help chemists devise more efficient and innovative ways to synthesize complex derivatives of this compound.

Property Prediction: ML models can be trained to predict various chemical and physical properties of molecules. rsc.orgrsc.org This allows for the in silico design of dihydropyranone derivatives with desired characteristics, guiding synthetic efforts toward the most promising candidates.

The integration of AI and ML with automated synthesis platforms creates a powerful closed-loop system where the AI proposes experiments, a robot performs them, and the results are fed back to the AI to refine its models for the next round of experiments. youtube.com

Table 4: AI and Machine Learning Approaches in Chemical Synthesis
AI/ML ApplicationDescriptionPotential Impact on Dihydropyranone Research
Reaction Optimization Uses algorithms like Bayesian Optimization to find the best reaction conditions (temperature, solvent, etc.) with minimal experiments. beilstein-journals.orgRapidly increase the yield and selectivity for the synthesis and derivatization of this compound.
Retrosynthesis Prediction AI models trained on large reaction databases suggest potential synthetic routes to a target molecule. preprints.orgDiscover novel and more efficient pathways to complex dihydropyranone derivatives.
Property Prediction Predicts molecular properties (e.g., reactivity, solubility) based on structure. rsc.orgrsc.orgDesign new dihydropyranone analogs with specific desired characteristics before synthesis.
Forward Reaction Prediction Predicts the major product(s) for a given set of reactants and conditions. preprints.orgExplore the chemical space of dihydropyranone reactions virtually, saving time and resources.

Sustainability and Circular Economy Considerations in Future Dihydropyranone Research

The future of chemical synthesis is inextricably linked to the principles of green chemistry and the circular economy. kaizen.com For dihydropyranone research, this means a paradigm shift from a linear "take-make-dispose" model to one that minimizes waste, conserves resources, and designs molecules with their entire lifecycle in mind. tcs.comkochmodular.com

Green Chemistry Principles in dihydropyranone synthesis will focus on:

Use of Renewable Feedstocks: Exploring bio-based starting materials to replace petroleum-derived precursors. wiley-vch.de

Catalysis: Favoring the use of highly efficient and recyclable catalysts over stoichiometric reagents to minimize waste. researchgate.net

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure. researchgate.net

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. wiley-vch.denih.gov

Circular Economy Principles extend this vision by considering the product's end-of-life during the design phase. chemiehoch3.dewhiterose.ac.uk This involves:

Designing for Recyclability: Creating dihydropyranone-based materials that can be easily deconstructed and recycled back into valuable chemical feedstocks.

Waste as a Resource: Viewing byproducts from synthesis not as waste, but as potential starting materials for other chemical processes (industrial symbiosis). kochmodular.com

Service-Oriented Models: Shifting from selling chemicals as products to leasing them as services, where the provider is responsible for recapturing and recycling the chemical after use. tcs.com

The environmental impact of synthetic processes can be quantified using various Green Chemistry Metrics , such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor), which help chemists assess and compare the "greenness" of different synthetic routes. nih.govresearchgate.netscientificupdate.commdpi.com

Table 5: Key Green Chemistry Metrics for Evaluating Synthesis Routes
MetricFormulaIdeal ValueFocus
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100%100%Efficiency of reactant atom incorporation into the final product. wiley-vch.de
E-Factor Total Waste (kg) / Product (kg)0Total amount of waste generated per unit of product. nih.gov
Process Mass Intensity (PMI) Total Mass in Process (kg) / Product (kg)1Overall process efficiency, including solvents, reagents, and process water. nih.govmdpi.com
Reaction Mass Efficiency (RME) (Mass of product / Σ Mass of reactants) x 100%100%Accounts for both atom economy and chemical yield. wiley-vch.de

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dipropyldihydro-2H-pyran-4(3H)-one, and what reaction conditions optimize yield?

  • Methodological Answer : A common approach involves cyclization of γ-keto esters or ketones under acidic or catalytic conditions. For example, refluxing a propyl-substituted precursor in ethanol with argon inert gas (to prevent oxidation) and using acetic acid as a catalyst can promote cyclization . Purification typically involves extraction with ethyl acetate and column chromatography. Yield optimization may require adjusting reaction time (12–24 hours) and temperature (70–90°C).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., propyl groups at C2 and carbonyl at C4). For diastereomers, NOESY can resolve stereochemistry .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+^+ at m/z calculated for C11_{11}H18_{18}O2_2: 182.1307) .
  • IR : A strong absorption band near 1700 cm1^{-1} confirms the ketone group .

Q. What are the key safety considerations for handling this compound in the lab?

  • Methodological Answer :

  • Storage : Store in a cool, dry place (<25°C) away from oxidizers and strong acids/bases to prevent polymerization or decomposition .
  • PPE : Use nitrile gloves, safety goggles, and a lab coat. In case of skin contact, rinse with water for 15 minutes .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for nucleophilic attacks (e.g., by water or amines) at the carbonyl or α-positions .
  • MD Simulations : Study solvent effects (e.g., polar vs. nonpolar) on reaction pathways. Ethanol or THF may stabilize intermediates via hydrogen bonding .
  • Validation : Compare computed 1^1H NMR chemical shifts (via GIAO method) with experimental data to confirm accuracy .

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Test across a concentration range (e.g., 1–100 µM) to identify non-linear effects. For example, antioxidant assays (DPPH or ABTS) may show activity only at higher concentrations due to solubility limits .
  • Control Experiments : Rule out assay interference (e.g., auto-oxidation in cell-free systems) using vehicle controls .
  • Structural Analogs : Compare with derivatives (e.g., 3,5-dimethyl or fluorinated pyranones) to isolate functional group contributions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .
  • Process Monitoring : Use in-line FTIR or HPLC to detect intermediates (e.g., enol tautomers) and adjust reaction parameters in real time .
  • Workflow Design : Implement flow chemistry to minimize side reactions (e.g., dimerization) through precise temperature and residence time control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.